1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methoxyphenoxy)ethan-1-one
Description
This compound features a 1-oxa-4,8-diazaspiro[4.5]decane core, a spirocyclic system that confers conformational rigidity, often critical for binding to biological targets. At the 4-position of the spiro ring, a 4-fluoro-3-methylbenzenesulfonyl group is attached, while the 8-position is substituted with a 2-(4-methoxyphenoxy)acetyl moiety. The 4-fluoro and 3-methyl groups on the benzenesulfonyl substituent likely enhance electron-withdrawing effects and metabolic stability, respectively. The 4-methoxyphenoxy group contributes to solubility and may influence receptor interaction through hydrogen bonding or π-stacking .
Properties
IUPAC Name |
1-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methoxyphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O6S/c1-17-15-20(7-8-21(17)24)33(28,29)26-13-14-32-23(26)9-11-25(12-10-23)22(27)16-31-19-5-3-18(30-2)4-6-19/h3-8,15H,9-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAALIHGPCCVBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)COC4=CC=C(C=C4)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methoxyphenoxy)ethan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, introduction of the sulfonyl group, and the final coupling with the methoxyphenoxy moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and phenols under controlled conditions such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of solvents and purification methods also plays a crucial role in the industrial-scale synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methoxyphenoxy)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to introduce new functionalities
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methoxyphenoxy)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level
Industry: The compound can be used in the development of new materials and as an intermediate in the production of various chemicals
Mechanism of Action
The mechanism of action of 1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methoxyphenoxy)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues and their distinguishing features:
Functional Group Impact
- Dual sulfonyl groups () increase polarity, enhancing aqueous solubility but possibly reducing membrane permeability .
- Phenoxy/Aryloxy Substituents: The 4-methoxyphenoxy group in the target compound offers moderate lipophilicity and metabolic resistance compared to the 4-ethoxyphenyl group (), which has higher lipophilicity and slower oxidative metabolism . Bulky substituents like bis(4-fluorophenyl)butyl () may enhance receptor avidity but reduce bioavailability due to increased molecular weight .
Spiro Core Modifications :
Pharmacological and Physicochemical Properties
- Solubility: The target compound’s 4-methoxyphenoxy group likely improves solubility over the 4-ethoxyphenyl analogue (), which has a longer alkoxy chain .
- Metabolic Stability : Fluorine in the benzenesulfonyl group (target compound) may reduce oxidative metabolism compared to chlorine () .
Biological Activity
The compound 1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methoxyphenoxy)ethan-1-one is a complex organic molecule notable for its unique spirocyclic structure, which incorporates a sulfonyl group and a fluorinated aromatic moiety. This structural complexity is thought to contribute significantly to its biological activities, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 446.5 g/mol. The presence of functional groups such as sulfonyl and methoxy phenyl enhances its potential pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H27FN2O4S |
| Molecular Weight | 446.5 g/mol |
| Structure | Spirocyclic with sulfonyl |
The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets within biological systems. It may exert effects through:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes, potentially including phospholipases, which are involved in inflammatory processes.
- Nuclear Receptor Modulation : Similar compounds have been shown to interact with nuclear receptors, such as RORγ (Retinoic acid receptor-related orphan receptor gamma), influencing the expression of cytokines like IL-17, which is crucial in autoimmune responses .
In Vitro Studies
Research has demonstrated that compounds with similar structures exhibit notable biological activities:
- Anti-inflammatory Effects : Compounds analogous to this structure have shown the ability to reduce pro-inflammatory cytokines in cell cultures.
- Cytotoxicity : Some studies indicate potential cytotoxic effects against various cancer cell lines, suggesting a pathway for therapeutic applications.
Case Studies
-
Inflammatory Disease Models : In preclinical models of inflammatory diseases, compounds structurally related to this compound demonstrated significant reductions in markers of inflammation.
- Example Study : A study conducted on murine models showed that treatment with similar spirocyclic compounds led to decreased levels of IL-6 and TNF-alpha, indicating a reduction in systemic inflammation.
- Cancer Cell Line Studies : Investigations into the cytotoxic effects against human cancer cell lines revealed that some derivatives induced apoptosis through mitochondrial pathways.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
